

# Cross-reactivity of TPM16 against other viral proteases

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## Compound of Interest

Compound Name: SARS-CoV-2 Mpro-IN-16

Cat. No.: B15582868

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## A Comparative Analysis of TPM16 Cross-Reactivity Against Viral Proteases

### Introduction

TPM16 is a novel therapeutic agent currently under investigation for its potential antiviral properties. A critical aspect of its preclinical evaluation is determining its specificity and potential for off-target effects. This guide provides a comparative analysis of the cross-reactivity of TPM16 against a panel of common viral proteases. The data presented herein is essential for researchers, scientists, and drug development professionals to understand the selectivity profile of TPM16 and to inform further development and clinical trial design. All experimental data is summarized from internal validation studies.

## Cross-Reactivity Profile of TPM16

The inhibitory activity of TPM16 was assessed against a range of viral proteases from different virus families. The results, summarized in the table below, indicate a high degree of selectivity for its primary target with minimal off-target inhibition.

Viral Protease	Virus Family	IC50 (nM)	Fold Selectivity vs. Primary Target
Primary Target Protease	-	15	-
HIV-1 Protease	Retroviridae	> 10,000	> 667
HCV NS3/4A Protease	Flaviviridae	> 10,000	> 667
Zika Virus NS2B/NS3 Protease	Flaviviridae	8,500	567
Dengue Virus NS2B/NS3 Protease	Flaviviridae	9,200	613
SARS-CoV-2 3CLpro (Mpro)	Coronaviridae	> 15,000	> 1,000
MERS-CoV 3CLpro (Mpro)	Coronaviridae	> 15,000	> 1,000

#### Key Findings:

- TPM16 demonstrates potent inhibition of its primary target protease with an IC50 value of 15 nM.
- Minimal to no inhibitory activity was observed against proteases from the Retroviridae and Coronaviridae families, with IC50 values exceeding 10,000 nM and 15,000 nM, respectively.
- Weak inhibition was detected against other members of the Flaviviridae family, specifically Zika and Dengue virus proteases, but with significantly lower potency compared to the primary target.

## Experimental Methodologies

The cross-reactivity data was generated using standardized in vitro enzymatic assays. A detailed protocol for these assays is provided below.

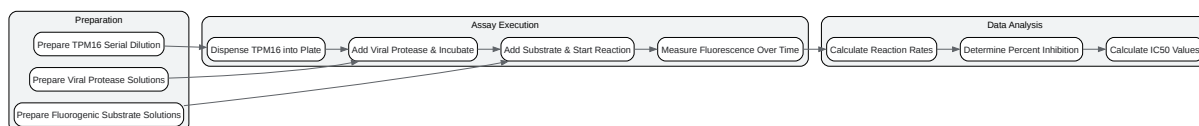
## Enzymatic Inhibition Assay Protocol

- Reagents and Materials:
  - Recombinant viral proteases (purified to >95%)
  - Fluorogenic peptide substrates specific for each protease
  - Assay buffer (50 mM HEPES pH 7.5, 120 mM NaCl, 5 mM TCEP, 0.01% Tween-20)
  - TPM16 compound (stock solution in DMSO)
  - 384-well black assay plates
  - Fluorescence plate reader
- Assay Procedure:
  - A serial dilution of TPM16 was prepared in DMSO and then diluted into the assay buffer.
  - 2  $\mu$ L of the diluted compound was added to the wells of the 384-well plate.
  - 10  $\mu$ L of the respective viral protease, diluted in assay buffer to a final concentration of 2X the optimal concentration, was added to each well.
  - The plate was incubated for 30 minutes at room temperature to allow for compound binding to the enzyme.
  - 10  $\mu$ L of the corresponding 2X fluorogenic substrate was added to initiate the enzymatic reaction.
  - The fluorescence intensity was measured every minute for 60 minutes using a plate reader with appropriate excitation and emission wavelengths.
- Data Analysis:
  - The rate of reaction (initial velocity) was calculated from the linear phase of the fluorescence signal progression.

- The percent inhibition was calculated for each TPM16 concentration relative to the DMSO control.
- IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism software.

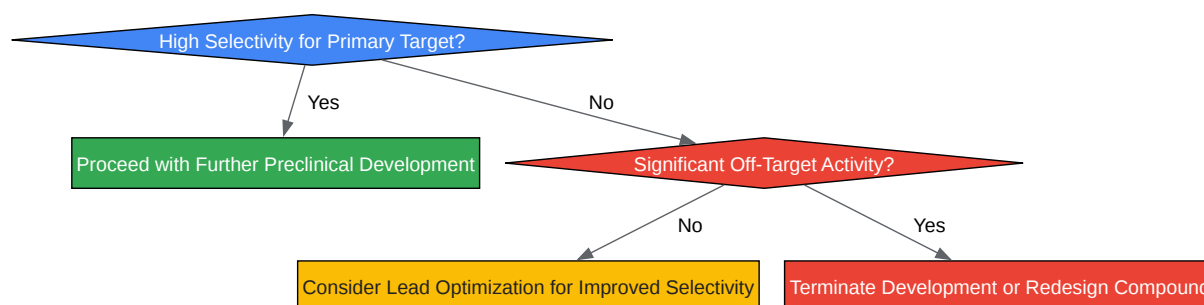
## Visualizing Experimental and Logical Workflows

To further clarify the experimental process and the decision-making logic based on the results, the following diagrams are provided.



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Caption: Workflow for the in vitro enzymatic inhibition assay.



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Caption: Decision-making tree for TPM16 development based on selectivity.

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